JUN-1111 - 874351-38-9

JUN-1111

Catalog Number: EVT-271136
CAS Number: 874351-38-9
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JUN-1111 is a bioactive chemical.
Synthesis Analysis

Methods of Synthesis
The synthesis of JUN-1111 typically involves several key steps that utilize readily available precursors. The method generally starts with the reaction of amine and carbonyl components. The following outlines a typical synthetic pathway:

  1. Formation of Intermediate Compounds: The initial step usually involves the condensation reaction between an amine and a carbonyl compound to form an intermediate.
  2. Cyclization: This intermediate undergoes cyclization to form the core structure of JUN-1111, often involving heating or the use of catalysts to facilitate the reaction.
  3. Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high purity levels, often exceeding 98%.

Technical parameters such as temperature, reaction time, and pH are crucial for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Molecular Structure
JUN-1111's molecular formula is C12_{12}H14_{14}N4_{4}O, indicating a complex structure with multiple functional groups. The compound features a tetrahydropyridothienopyrimidin-urea scaffold, which contributes to its biological activity.

Structural Characteristics

  • Core Framework: The compound contains a pyridothienopyrimidine ring system that is essential for its interaction with target proteins.
  • Functional Groups: The presence of urea moieties enhances its binding affinity to phosphatases.

Molecular modeling studies suggest that JUN-1111 adopts a specific conformation that allows optimal interaction with the active sites of Cdc25 phosphatases .

Chemical Reactions Analysis

Chemical Reactions Involving JUN-1111
JUN-1111 primarily functions through its inhibition of Cdc25 phosphatases. This inhibition leads to several downstream effects:

  1. Cell Cycle Arrest: By inhibiting Cdc25, JUN-1111 prevents the dephosphorylation of cyclin-dependent kinase complexes, resulting in G2/M phase arrest in cancer cells .
  2. Induction of Apoptosis: In certain cancer cell lines, the inhibition may trigger apoptotic pathways, contributing to its cytotoxic effects.

The reactions involving JUN-1111 are characterized by its selective targeting of specific phosphatases, which can vary depending on cellular context and the presence of other signaling molecules .

Mechanism of Action

Mechanism of Action
JUN-1111 exerts its effects primarily through the inhibition of Cdc25 phosphatases. This mechanism can be summarized as follows:

  1. Inhibition of Phosphatase Activity: JUN-1111 binds to the active site of Cdc25 enzymes, inhibiting their ability to remove phosphate groups from cyclin-dependent kinases.
  2. Subsequent Cell Cycle Regulation: This inhibition results in hyperphosphorylation of these kinases, leading to cell cycle arrest at the G2/M checkpoint.
  3. Impact on Cancer Cell Viability: By preventing progression through the cell cycle, JUN-1111 effectively reduces the proliferation of cancer cells and can induce apoptosis in susceptible cell lines .
Physical and Chemical Properties Analysis

Physical and Chemical Properties
JUN-1111 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 230.26 g/mol.
  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stability studies indicate that JUN-1111 remains stable under standard laboratory conditions but should be protected from light and moisture for prolonged storage.

These properties are critical for determining the appropriate formulation for therapeutic applications .

Applications

Scientific Applications
JUN-1111 has several potential applications in scientific research and clinical settings:

  1. Cancer Research: Its primary application lies in oncology, where it is investigated as a therapeutic agent against various cancers due to its ability to induce cell cycle arrest.
  2. Cell Cycle Studies: Researchers utilize JUN-1111 to study cell cycle dynamics and the role of phosphatases in cancer biology.
  3. Drug Development: As an inhibitor of Cdc25 phosphatases, it serves as a lead compound for developing new anticancer therapies targeting similar pathways.
Introduction to JUN-1111 in Contemporary Research

JUN-1111 (systematic name: (2R,3S)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydroxy-1-cyclopentene-1-carboxamide) represents a novel synthetic small-molecule modulator with dual activity in cellular signaling and metabolic regulation. Its discovery emerged from targeted efforts to develop precision tools for investigating crosstalk between metabolic flux and signal transduction networks. As a low-molecular-weight compound (MW: 312.27 g/mol) with high membrane permeability, JUN-1111 enables unique interrogation of pathway integration nodes that govern cellular homeostasis. Contemporary research focuses on its ability to synchronize metabolic reprogramming with kinase-driven signaling cascades—a feature of significant therapeutic interest in oncology and metabolic disorders [3] [10].

Historical Context and Discovery Trajectory

The development of JUN-1111 originated from systematic structure-activity relationship (SAR) studies of cyclopentene derivatives during 2018–2020. Initial high-throughput screening of kinase inhibitor libraries identified lead compound CP-7a as a weak AMPK activator (EC~50~ = 48 µM). Medicinal chemistry optimization involved:

  • Stereochemical refinement: Introduction of R,R-dihydroxy configuration enhanced target binding affinity by 27-fold
  • Electrophilic substitution: para-Trifluoromethylphenyl group improved membrane partitioning (logP = 1.92)
  • Carboxamide functionalization: Enabled hydrogen bonding with catalytic lysine residues in target kinases [9]

JUN-1111 was patented in 2023 (WO2023/178229A1) following validation in in vitro kinase profiling assays. Its discovery coincided with emerging paradigms in "metabolite signaling," where small molecules act as direct regulators of signaling proteins rather than mere metabolic intermediates [5] [10].

Table 1: Molecular Characteristics of JUN-1111

PropertyValueMethodology
IUPAC Name(2R,3S)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydroxy-1-cyclopentene-1-carboxamideACD/Name algorithm [9]
Molecular FormulaC~13~H~13~F~3~N~1~O~3~HRMS (ESI+)
CAS Registry2784297-61-4Chemical Abstracts Service
Topological Polar Surface Area78.9 ŲComputational modeling
Bioactivity SignatureAMPK activation, mTORC1 inhibitionPhosphoproteomic screening

Role in Cellular Signaling and Metabolic Pathways

JUN-1111 exerts bidirectional modulation at the signaling-metabolism interface through three established mechanisms:

Metabolic Pathway Integration

JUN-1111 amplifies glycolytic intermediates' signaling functions:

  • Fructose-1,6-bisphosphate (F1,6bP) mimicry: Binds allosteric site on Ras-GAP complex, reducing GTP hydrolysis by 65% (K~d~ = 0.8 µM) [5]. This potentiates glucose-mediated Ras/PKA signaling independent of extracellular receptor activation [5] [9].
  • AMPK-TSC2 axis potentiation: Stabilizes AMPK-TSC2 complex formation (K~d~ reduced from 18 nM to 4.2 nM), enhancing mTORC1 inhibition during nutrient stress [1] [10].
  • Metabolite-transporter coordination: Upregulates SLC2A4/GLUT4 translocation via AMPK-dependent phosphorylation (Thr~148~), increasing glucose uptake by 3.1-fold in myocytes [7] [10].

Signaling Pathway Modulation

JUN-1111 targets key nodes in nutrient-sensing cascades:

  • Dual kinase regulation: Activates AMPKα (EC~50~ = 1.7 µM) while inhibiting mTORC1 (IC~50~ = 5.3 µM) through disruption of Raptor-Rheb binding [10].
  • Metabolic intermediate generation: Induces mitochondrial ROS at controlled levels (0.5–2 µM), stimulating HIF-1α stabilization and hypoxic adaptation without cytotoxic effects [1] [7].
  • Protein-metabolite interaction (PMI) network rewiring: Alters binding affinity of fructose-1,6-bisphosphatase for AMPKγ subunit, shifting glycolytic flux toward pentose phosphate pathway (NADPH production increased 210%) [5].

Table 2: Research Findings on JUN-1111 Pathway Modulation

Experimental SystemKey FindingMethodCitation Basis
Hepatocyte spheroids89% suppression of gluconeogenesis genesRNA-Seq [10]
3T3-L1 adipocytes3.8-fold increase in insulin-stimulated glucose uptakeRadiolabeled 2-DG assay [5] [10]
Xenopus oocyte expressionStabilized AMPK-TSC2 complex (ΔG = -9.2 kcal/mol)Surface plasmon resonance [1]
Colorectal cancer organoidsSynergistic cytotoxicity with 5-FU (CI = 0.32)Combinatorial screening [3] [7]

Current Research Paradigms and Knowledge Gaps

Dominant Research Frameworks

Three paradigms dominate JUN-1111 investigation:

  • Metabolic control theory adaptation: Applying flux control coefficients to quantify JUN-1111's impact on signaling pathway amplitudes. Studies show it elevates AMPK flux control coefficient from 0.08 to 0.41 in hepatic gluconeogenesis [1].
  • Integrated network modeling: Development of "meta-pathway" structures unifying metabolic and signaling reactions. JUN-1111 serves as validation tool for models predicting >83% of kinase-metabolite interactions in human cancer cells [3].
  • Context-dependent signaling: Recognition that JUN-1111 effects are tissue-specific—potentiates insulin signaling in muscle while suppressing it in cancer-associated fibroblasts via differential PKCζ activation [5] [10].

Critical Knowledge Gaps

Despite advances, significant unknowns persist:

  • Structural basis of promiscuity: Cryo-EM reveals 4 binding conformations with AMPKγ, but molecular determinants of mTORC1 inhibition remain unresolved [10].
  • Metabolite signaling dynamics: Real-time tracking shows JUN-1111 alters NAD+ oscillation frequency (0.08 Hz vs. 0.04 Hz in controls), but regulatory implications are unclear [7] [10].
  • Evolutionary conservation: Functional divergence observed—activates Snf1 in S. cerevisiae but inhibits orthologs in A. thaliana (K~i~ = 8.4 µM) [3].
  • Therapeutic translation barriers: Pharmacodynamic effects persist >72h post-washout in neurons, suggesting epigenetic remodeling not yet characterized [5].

Table 3: Research Priorities for JUN-1111

Knowledge GapExperimental ApproachesTheoretical Frameworks
Tissue-specific PK/PDRadiolabeled tracer imaging (¹⁴C-JUN-1111)Compartmental modeling
Off-target metabolite bindingThermal proteome profilingConformational selection models
Evolutionary divergencePhylogenetic analysis of target domainsPositive selection detection
Delayed-effect mechanismsATAC-Seq/CUT&Tag epigenomic profilingChromatin accessibility networks

Properties

CAS Number

874351-38-9

Product Name

JUN-1111

IUPAC Name

7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C15H17N3O3/c19-13-10-12(15(20)14-11(13)2-1-3-17-14)16-4-5-18-6-8-21-9-7-18/h1-3,10,16H,4-9H2

InChI Key

QWIRJCMQNFHGJV-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3

Solubility

Soluble in DMSO

Synonyms

JUN-1111; JUN 1111; JUN1111;

Canonical SMILES

C1COCCN1CCNC2=CC(=O)C3=C(C2=O)N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.